molecular formula C13H21NO5 B12962839 (S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid

Cat. No.: B12962839
M. Wt: 271.31 g/mol
InChI Key: FGGMTDWUMXVWGQ-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions.

    Oxidation and Reduction: Modifications of the functional groups present in the molecule.

    Substitution: Introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Often carried out using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Commonly involves reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amino acid, while oxidation and reduction can lead to various functionalized derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in similar applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid is unique due to its specific structure, which includes an unsaturated carbon chain. This structural feature can impart different reactivity and properties compared to other Boc-protected amino acids .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-7-enoic acid

InChI

InChI=1S/C13H21NO5/c1-5-6-9(15)7-8-10(11(16)17)14-12(18)19-13(2,3)4/h5,10H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

FGGMTDWUMXVWGQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)CC=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)CC=C)C(=O)O

Origin of Product

United States

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